5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Catalog No.
S6662718
CAS No.
1261948-77-9
M.F
C16H16FNO3S
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphen...

CAS Number

1261948-77-9

Product Name

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

IUPAC Name

3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol

Molecular Formula

C16H16FNO3S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C16H16FNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2

InChI Key

OIJCJOHKTFWYMD-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a complex organic compound characterized by the presence of a fluorine atom, a biphenyl structure, and a pyrrolidinylsulfonyl group. This compound is notable for its unique molecular architecture, which contributes to its potential applications in various fields such as medicinal chemistry and materials science. The chemical formula for this compound is C16H16FNO3SC_{16}H_{16}FNO_3S, and it has a molecular weight of approximately 321.36 g/mol.

  • Oxidation: The compound can be oxidized, particularly at the pyrrolidinylsulfonyl group, leading to the formation of sulfone derivatives.
  • Reduction: The hydroxyl group can be reduced to yield an alcohol.
  • Substitution: The fluorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products

  • Oxidation: Results in sulfone derivatives.
  • Reduction: Converts the hydroxyl group to an alcohol.
  • Substitution: Yields various biphenyl derivatives depending on the nucleophile used.

The biological activity of 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is under investigation for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities. The fluorine atom may enhance its binding affinity to specific biological targets, including enzymes and receptors, which could modulate various biochemical pathways.

The synthesis of 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol typically involves several steps:

  • Formation of the Biphenyl Core: This can be achieved through methods such as Suzuki coupling.
  • Introduction of the Fluorine Atom: Electrophilic fluorination using reagents like Selectfluor is commonly used.
  • Attachment of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.
  • Sulfonation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimizing these steps for yield and purity, often utilizing continuous flow reactors for scalability.

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol has several applications:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Investigated as a biochemical probe due to its unique structural features.
  • Medicine: Explored for potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
  • Industry: Used in developing advanced materials and specialty chemicals.

Research into the interaction of 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol with various biological targets is ongoing. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby influencing their activity and related biochemical pathways. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol. These include:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acidContains a methyl group instead of a pyrrolidine ringVariations in reactivity due to the methyl substitution
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acidDifferent position of functional groupsMay affect pharmacokinetics and dynamics
5-Fluoro-3'-(morpholin-4-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acidMorpholine ring instead of pyrrolidinePotential differences in biological activity

Uniqueness

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol stands out due to its specific combination of functional groups and structural features. The presence of both the fluorine atom and the pyrrolidinylsulfonyl group enhances its stability and reactivity compared to similar compounds. This unique profile may contribute significantly to its potential applications in medicinal chemistry and materials science.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.08349271 g/mol

Monoisotopic Mass

321.08349271 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

Explore Compound Types